Methyl 4-((chlorocarbonothioyl)oxy)benzoate
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Overview
Description
Methyl 4-((chlorocarbonothioyl)oxy)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a chlorocarbonothioyl group attached to the benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((chlorocarbonothioyl)oxy)benzoate typically involves the esterification of 4-hydroxybenzoic acid with chlorocarbonothioyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or chloroform
Reaction Time: 2-4 hours
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method ensures better control over reaction parameters and higher yields. The process involves:
Reactants: 4-hydroxybenzoic acid and chlorocarbonothioyl chloride
Catalyst: A base such as triethylamine
Solvent: Anhydrous toluene
Temperature: 40-60°C
Reaction Time: Continuous flow for 1-2 hours
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((chlorocarbonothioyl)oxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chlorocarbonothioyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Thiol derivatives
Substitution: Various substituted benzoates
Scientific Research Applications
Methyl 4-((chlorocarbonothioyl)oxy)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Methyl 4-((chlorocarbonothioyl)oxy)benzoate involves its reactive chlorocarbonothioyl group, which can undergo various chemical transformations. The molecular targets and pathways include:
Nucleophilic Attack: The chlorine atom in the chlorocarbonothioyl group is susceptible to nucleophilic attack, leading to substitution reactions.
Oxidation-Reduction Reactions: The sulfur atom in the chlorocarbonothioyl group can participate in redox reactions, forming sulfoxides or sulfones.
Comparison with Similar Compounds
Methyl 4-((chlorocarbonothioyl)oxy)benzoate can be compared with other similar compounds, such as:
Methyl 4-chlorobenzoate: Lacks the thioyl group, making it less reactive in certain chemical reactions.
Methyl 4-hydroxybenzoate: Contains a hydroxyl group instead of the chlorocarbonothioyl group, leading to different reactivity and applications.
Methyl 4-nitrobenzoate: Contains a nitro group, which significantly alters its chemical properties and reactivity.
Conclusion
This compound is a versatile compound with unique chemical properties and a wide range of applications in scientific research and industry. Its ability to undergo various chemical reactions and its potential use in the synthesis of complex molecules make it a valuable compound in the field of organic chemistry.
Properties
Molecular Formula |
C9H7ClO3S |
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Molecular Weight |
230.67 g/mol |
IUPAC Name |
methyl 4-carbonochloridothioyloxybenzoate |
InChI |
InChI=1S/C9H7ClO3S/c1-12-8(11)6-2-4-7(5-3-6)13-9(10)14/h2-5H,1H3 |
InChI Key |
WSPPYIBPTFTREQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC(=S)Cl |
Origin of Product |
United States |
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